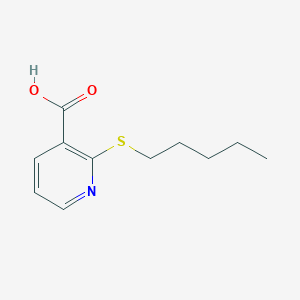

2-(Pentylthio)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pentylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-2-3-4-8-15-10-9(11(13)14)6-5-7-12-10/h5-7H,2-4,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLCPQKUAQPOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379076 | |

| Record name | 2-(pentylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-23-6 | |

| Record name | 2-(Pentylthio)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pentylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Pentylthio)nicotinic Acid

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(Pentylthio)nicotinic acid, a derivative of nicotinic acid. Nicotinic acid, a form of vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The introduction of an alkylthio substituent at the 2-position of the pyridine ring can modulate the compound's physicochemical properties and biological functions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial synthesis of a key intermediate, 2-mercaptonicotinic acid, followed by its S-alkylation to yield the final product. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the individual steps.

A schematic representation of the overall synthesis is provided below:

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 2-Mercaptonicotinic Acid

The initial step involves the conversion of 2-chloronicotinic acid to 2-mercaptonicotinic acid. This transformation is achieved through a nucleophilic aromatic substitution reaction with thiourea in an aqueous medium.[3][4]

Experimental Protocol

Materials:

-

2-Chloronicotinic acid

-

Thiourea

-

Deionized water

-

Dilute hydrochloric acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloronicotinic acid (e.g., 5 mmol) and thiourea (e.g., 6 mmol) in deionized water (e.g., 15 mL).[4]

-

Heat the suspension to reflux (approximately 90-100 °C) with constant stirring.

-

Maintain the reflux for a period of 8 hours.[4] The reaction mixture will typically turn into a pale yellow suspension.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Slowly add dilute hydrochloric acid to the suspension with stirring to adjust the pH. This will precipitate the product.

-

Collect the pale yellow solid by filtration.

-

Wash the solid with cold deionized water to remove any remaining impurities.

-

Dry the product, 2-mercaptonicotinic acid, thoroughly. An expected yield of approximately 84% can be anticipated.[4]

Discussion of the Causality

The choice of thiourea as the sulfur source is critical. In this reaction, thiourea acts as a nucleophile, attacking the carbon atom bearing the chlorine substituent on the pyridine ring. The aqueous medium is both environmentally benign and effective for this transformation. The subsequent hydrolysis of the isothiouronium salt intermediate under the reaction conditions yields the desired thiol. Acidification of the reaction mixture is necessary to protonate the carboxylate and thiolate groups, leading to the precipitation of the neutral 2-mercaptonicotinic acid.

Safety Precautions

-

2-Chloronicotinic acid is a skin and eye irritant.

-

Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE).

-

The reaction should be performed in a well-ventilated fume hood.

-

Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, are mandatory.

Part 2: Synthesis of this compound

The second and final step is the S-alkylation of the synthesized 2-mercaptonicotinic acid with a suitable pentylating agent, such as 1-bromopentane. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion of 2-mercaptonicotinic acid displaces the bromide from 1-bromopentane.

Experimental Protocol

Materials:

-

2-Mercaptonicotinic acid

-

1-Bromopentane

-

Sodium hydroxide or Potassium carbonate

-

Ethanol or Dimethylformamide (DMF)

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptonicotinic acid (e.g., 1 equivalent) in a suitable solvent such as ethanol or DMF.

-

Add a base, such as sodium hydroxide (e.g., 2.2 equivalents) or potassium carbonate (e.g., 2.5 equivalents), to the solution and stir until the 2-mercaptonicotinic acid is fully deprotonated, forming the thiolate and carboxylate salts.

-

To the resulting solution, add 1-bromopentane (e.g., 1.2 equivalents) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours (e.g., 4-6 hours) until the reaction is complete (monitoring by TLC is recommended).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with a suitable acid (e.g., dilute HCl) to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Workflow for S-Alkylation

Caption: Step-by-step workflow for the S-alkylation of 2-mercaptonicotinic acid.

Discussion of the Causality

The choice of a base is crucial for the deprotonation of the thiol group, which is more acidic than the carboxylic acid group in this case. The resulting thiolate is a potent nucleophile that readily attacks the electrophilic carbon of 1-bromopentane in an SN2 fashion. The use of a polar aprotic solvent like DMF can accelerate the reaction rate compared to a protic solvent like ethanol. The final acidification step is necessary to protonate the carboxylate group, rendering the final product insoluble in the aqueous medium and allowing for its isolation.

Safety Precautions

-

1-Bromopentane is flammable and an irritant.

-

Sodium hydroxide and potassium carbonate are corrosive and should be handled with care.

-

Organic solvents like ethanol and DMF are flammable and should be used in a well-ventilated fume hood.

-

Appropriate PPE, including safety glasses, gloves, and a lab coat, must be worn.

Quantitative Data Summary

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temperature | Time | Yield |

| 1 | 2-Chloronicotinic Acid | 1 | Thiourea | 1.2 | Water | Reflux | 8 h | ~84%[4] |

| 2 | 2-Mercaptonicotinic Acid | 1 | 1-Bromopentane | 1.2 | Ethanol/DMF | RT - 50 °C | 4-6 h | - |

| Yield for step 2 is dependent on specific reaction conditions and purification efficiency. |

Conclusion

The synthesis of this compound can be reliably performed in two straightforward steps from commercially available starting materials. The protocols outlined in this guide are based on established chemical principles and provide a solid foundation for the successful synthesis of this and related compounds. Careful attention to reaction conditions and safety procedures is paramount for achieving high yields and ensuring a safe laboratory environment. The synthesized 2-(alkylthio)nicotinic acid derivatives can serve as valuable building blocks for the development of novel therapeutic agents.

References

- Misbahi, H., Brouant, P., & Barbe, J. (n.d.). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS.

- Ghanavatkar, A. A., et al. (2025). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.

- Wikipedia. (n.d.).

- Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.

- Nowak, M., et al. (n.d.).

- ChemicalBook. (2024). The synthesis of 2-Thiouracil and its precautions.

- Wan, Y., et al. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.

- Misbahi, H., Brouant, P., & Barbe, J. (2025). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.

- Ross, W. C. (1967). Some alkylating derivatives of nicotinic acid. Synthesis and antineoplastic activities. PubMed.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- ChemicalBook. (n.d.). 2-Mercaptonicotinic acid | 38521-46-9.

- Zhao, B., et al. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Google Patents. (n.d.). EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.

- Chemsrc. (2025). 2-MERCAPTONICOTINIC ACID | CAS#:38521-46-9.

- Semantic Scholar. (n.d.). Synthesis of a Novel Triphenyltin(IV) Derivative of 2-Mercaptonicotinic Acid with Potent Cytotoxicity in vitro.

- ChemicalBook. (n.d.). 2-Mercaptonicotinic acid(38521-46-9).

- Nelson, D. A. (n.d.).

- PubMed. (2024).

- ECHEMI. (n.d.). 38521-46-9, 2-Mercaptonicotinic acid Formula.

- PubChem. (n.d.). 2-Mercaptonicotinic Acid.

- LibreTexts. (n.d.). 9.3.

- PhysicsAndMathsTutor.com. (n.d.). Question Answer Marks Guidance 1 (a) 1-bromopentane reacts faster OR 1-chloropentane reacts slower C–Cl stronger bond (tha.

- Royal Society of Chemistry. (n.d.).

- Sci-Hub. (n.d.). A CONVENIENT METHOD FOR THE TRANSFORMATION OF ALCOHOLS TO ALKYL IODIDES USING 2-FLUOROPYRIDINIUM SALT.

Sources

2-(Pentylthio)nicotinic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(Pentylthio)nicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a thioether derivative of nicotinic acid (Vitamin B3). While specific literature on this exact molecule is sparse, this document synthesizes information from analogous compounds and foundational chemical principles to serve as an authoritative resource. We will explore its physicochemical properties, outline a robust synthetic pathway grounded in mechanistic logic, predict its spectroscopic signature for analytical validation, and discuss its potential applications in medicinal chemistry and drug discovery. The guide is structured to provide not only data but also the scientific rationale behind experimental design and interpretation, empowering researchers to confidently synthesize, characterize, and utilize this compound.

Physicochemical and Structural Properties

This compound belongs to a class of substituted pyridine-3-carboxylic acids. The introduction of a pentylthio group at the 2-position significantly modifies the electronic and lipophilic character of the parent nicotinic acid molecule. These properties are critical for its behavior in both chemical reactions and biological systems.

The core structure consists of a pyridine ring, a carboxylic acid functional group, and a flexible five-carbon thioether chain. This combination of an aromatic, ionizable head group and a lipophilic tail suggests potential for membrane interaction and diverse chemical reactivity.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Basis |

| IUPAC Name | 2-(Pentylthio)pyridine-3-carboxylic acid | Standard Nomenclature |

| Molecular Formula | C₁₁H₁₅NO₂S | Calculated |

| Molecular Weight | 225.31 g/mol | Calculated |

| CAS Number | Not broadly indexed. | Database Search |

| Appearance | Predicted: Off-white to pale yellow crystalline solid. | Analogy to 2-(phenylthio)nicotinic acid[1] |

| Predicted LogP | ~3.5-4.0 | Computational Estimate |

| Predicted pKa | ~4.5-5.0 (Carboxylic Acid) | Analogy to Nicotinic Acid[2] |

Synthesis and Mechanistic Considerations

The most logical and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes readily available starting materials: 2-chloronicotinic acid and 1-pentanethiol.

Synthetic Workflow Overview

The overall transformation hinges on the displacement of the chloride ion from the electron-deficient pyridine ring by a potent sulfur nucleophile. The electron-withdrawing nature of both the ring nitrogen and the adjacent carboxyl group activates the 2-position towards nucleophilic attack, making this a highly favorable reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a self-validating system, including purification and confirmation steps, ensuring high purity of the final product.

Materials:

-

1-Pentanethiol (1.1 eq)[5]

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Thiolate Formation (The "Why"): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Add 1-pentanethiol (1.1 eq). Cool the solution to 0 °C in an ice bath. The use of a strong base is critical; the neutral thiol is a weak nucleophile, but deprotonation generates the highly nucleophilic thiolate anion, which is necessary to attack the aromatic ring. Cautiously add sodium hydride (1.2 eq) portion-wise. Alternative: If using a weaker base like K₂CO₃, the reaction may require heating (e.g., 60-80 °C) to proceed at a reasonable rate.

-

Nucleophilic Aromatic Substitution: Once hydrogen evolution ceases (if using NaH), add 2-chloronicotinic acid (1.0 eq) dissolved in a minimal amount of anhydrous DMF. Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Aqueous Work-up: Quench the reaction by slowly adding it to a beaker of ice-cold water. Acidify the aqueous solution to a pH of ~3-4 using 1 M HCl. This step is crucial to protonate the carboxylate salt, rendering the final product neutral and extractable into an organic solvent.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.

-

Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification (Self-Validation): The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound. The purity should be confirmed by NMR and MS analysis.

Spectroscopic and Analytical Characterization

As direct experimental spectra for this specific molecule are not published, the following predictions are based on data from closely related analogs, such as 2-(methylthio)nicotinic acid and 2-(n-propylthio)nicotinic acid, and established principles of spectroscopy[6][7].

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | δ 12.0-13.0 ppm: Broad singlet, 1H (carboxylic acid, -COOH).δ 8.5-8.7 ppm: Doublet of doublets, 1H (aromatic H6).δ 8.0-8.2 ppm: Doublet of doublets, 1H (aromatic H4).δ 7.1-7.3 ppm: Doublet of doublets, 1H (aromatic H5).δ 3.1-3.3 ppm: Triplet, 2H (methylene adjacent to sulfur, -S-CH₂ -).δ 1.6-1.8 ppm: Multiplet, 2H (-S-CH₂-CH₂ -).δ 1.3-1.5 ppm: Multiplet, 4H (central methylenes).δ 0.8-1.0 ppm: Triplet, 3H (terminal methyl, -CH₃ ). |

| ¹³C NMR | δ 168-172 ppm: Carboxylic acid carbon (-C OOH).δ 160-165 ppm: Aromatic carbon attached to sulfur (C -S).δ 150-155 ppm: Aromatic carbon C6.δ 138-142 ppm: Aromatic carbon C4.δ 120-125 ppm: Aromatic carbons C3 and C5.δ 30-40 ppm: Pentyl chain carbons, with the -S-C H₂ being the most downfield.δ ~14 ppm: Terminal methyl carbon (-C H₃). |

| IR (Infrared) | 2500-3300 cm⁻¹: Very broad band (O-H stretch of carboxylic acid dimer).2850-2960 cm⁻¹: Sharp peaks (aliphatic C-H stretches from pentyl group).~1700 cm⁻¹: Strong, sharp peak (C=O stretch of carboxylic acid).1550-1600 cm⁻¹: Peaks for aromatic C=C and C=N stretching.~650-750 cm⁻¹: Weaker band (C-S stretch). |

| Mass Spec (MS) | M⁺: Predicted at m/z = 225 (Molecular Ion).Key Fragments: m/z = 180 ([M-COOH]⁺), m/z = 154 ([M-C₅H₁₁]⁺, loss of pentyl group). |

Reactivity, Biological Context, and Research Applications

The true value of this compound for researchers lies in its potential as a versatile chemical scaffold and its relationship to the well-documented biological activity of nicotinic acid derivatives.

Chemical Reactivity

-

Carboxylic Acid: The carboxyl group is a prime site for derivatization into esters, amides, or acid chlorides, enabling the coupling of this molecule to other pharmacophores or linkers.

-

Thioether Linkage: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone using agents like m-CPBA or H₂O₂. This transformation dramatically alters the polarity, solubility, and hydrogen-bonding capacity of the molecule, providing a strategy to fine-tune its properties.

-

Pyridine Ring: While already substituted, the pyridine ring can undergo further reactions, though conditions would need to be carefully selected to avoid side reactions with the other functional groups.

Biological Rationale and Potential Applications

Nicotinic acid and its derivatives are fundamental in biology and medicine.[8][9][10] As a vitamer of Vitamin B3, nicotinic acid is a precursor to the essential coenzymes NAD⁺ and NADP⁺, which are central to cellular metabolism and redox reactions.[11][12][13]

-

Drug Discovery Scaffold: Nicotinic acid derivatives have been successfully developed into drugs for treating a range of conditions, including hyperlipidemia, tuberculosis, and cancer.[14][15][16] this compound serves as a novel, lipophilic building block for creating new chemical entities based on this privileged scaffold.

-

Modulation of Physicochemical Properties: The pentylthio group increases the molecule's lipophilicity compared to nicotinic acid. This is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Researchers can leverage this to improve cell permeability or target engagement in non-polar environments.

-

Potential as an HCA₂ Receptor Ligand: The lipid-lowering effects of nicotinic acid are mediated, in part, by the hydroxycarboxylic acid receptor 2 (HCA₂), a G-protein coupled receptor.[17] It is plausible that derivatives like this compound could also interact with this receptor, making it a candidate for screening in metabolic disease models.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. While not extensively characterized in the literature, its properties can be reliably predicted, and its synthesis is achievable through a robust and well-understood chemical transformation. By providing a lipophilic and synthetically versatile handle on the clinically relevant nicotinic acid core, this compound stands as a valuable tool for scientists aiming to develop next-generation therapeutics. This guide provides the foundational knowledge necessary for its synthesis, characterization, and strategic deployment in research and development programs.

References

-

Wikipedia. 2-Chloronicotinic acid. Available from: [Link]

-

Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. Available from: [Link]

- Google Patents. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.

-

PubMed. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Available from: [Link]

-

Bentham Science. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Available from: [Link]

-

ResearchGate. Nicotinic acid derivatives: Application and uses, review. Available from: [Link]

-

Current Drug Discovery Technologies. Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Available from: [Link]

-

Drugs.com. List of Nicotinic acid derivatives. Available from: [Link]

-

A1 Prolaboratory. 2-(Phenylthio)nicotinic acid. Available from: [Link]

-

ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. Available from: [Link]

-

ResearchGate. Nicotinic acid derivatives: Application and uses, review. Available from: [Link]

-

PubMed. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Available from: [Link]

-

ResearchGate. The synthesis of nicotinic acid derivatives 10, 11. Available from: [Link]

-

PubChem. 2-[(2-Phenylethyl)thio]nicotinic acid. Available from: [Link]

-

Wikipedia. Nicotinic acid. Available from: [Link]

-

NIST WebBook. 2-(n-Propylthio)nicotinic acid. Available from: [Link]

-

PubChem. 2-(Methylthio)nicotinic acid. Available from: [Link]

-

PubMed. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Available from: [Link]

-

ResearchGate. (PDF) Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Available from: [Link]

-

GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available from: [Link]

-

Linus Pauling Institute, Oregon State University. Niacin. Available from: [Link]

-

MDPI. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Available from: [Link]

-

PubChem. 1-Pentanethiol. Available from: [Link]

-

NCBI Bookshelf. Vitamin B3 - StatPearls. Available from: [Link]

Sources

- 1. a1prolab.com [a1prolab.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

- 5. 1-Pentanethiol | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(n-Propylthio)nicotinic acid [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 13. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Pentylthio)nicotinic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are a cornerstone in both fundamental biological processes and therapeutic applications.[1][2] The structural modification of the nicotinic acid scaffold has led to the development of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antiproliferative, and lipid-lowering effects.[3][4][5] This guide focuses on a specific, less-documented derivative, 2-(pentylthio)nicotinic acid, providing a comprehensive technical overview for researchers interested in its synthesis, characterization, and potential exploration in drug discovery and development.

While a specific CAS number for this compound is not readily found in major chemical databases, this guide will provide a robust, generalized synthetic protocol adaptable for its preparation, based on established methods for analogous 2-(alkylthio)nicotinic acids. We will delve into the expected analytical characteristics of the molecule and explore its potential biological significance by drawing parallels with closely related compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C11H15NO2S |

| Molecular Weight | 225.31 g/mol |

| IUPAC Name | 2-(pentylthio)pyridine-3-carboxylic acid |

| CAS Number | Not assigned (as of current documentation) |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a nucleophilic substitution reaction, a common and reliable method for introducing thioether linkages to the pyridine ring.[6][7] The most practical starting material for this synthesis is 2-chloronicotinic acid, which is commercially available. The following protocol outlines a detailed, step-by-step methodology.

Experimental Protocol: Synthesis from 2-Chloronicotinic Acid

Objective: To synthesize this compound by reacting 2-chloronicotinic acid with pentanethiol in the presence of a base.

Materials:

-

2-Chloronicotinic acid

-

Pentanethiol (Amyl mercaptan)

-

Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF) or a similar polar aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Deionized water

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) in a suitable volume of DMF. Add potassium carbonate (2-3 equivalents) to the solution.

-

Addition of Thiol: To the stirring suspension, add pentanethiol (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing water.

-

Acidify the aqueous solution to a pH of approximately 3-4 with 1M HCl. A precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to facilitate the dissolution of the reactants and to promote the SNAr (nucleophilic aromatic substitution) reaction.

-

Base: A base such as potassium carbonate or sodium hydroxide is essential to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then attacks the electron-deficient carbon at the 2-position of the pyridine ring.

-

Acidification: The product is a carboxylic acid, which will be in its carboxylate salt form in the basic reaction mixture. Acidification is necessary to protonate the carboxylate, rendering the final product less soluble in water and allowing for its extraction into an organic solvent.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the known spectral data for 2-(methylthio)nicotinic acid and considering the structural features of the pentyl group, the following are the predicted key signals for this compound.[8]

¹H NMR (predicted):

-

Pyridine Protons: Three aromatic protons will be present in the downfield region (typically δ 7.0-8.5 ppm). The proton at the 6-position is expected to be the most downfield.

-

Pentyl Group Protons:

-

A triplet corresponding to the -S-CH₂- protons, likely in the range of δ 3.0-3.4 ppm.

-

Multiplets for the subsequent methylene groups (-CH₂-CH₂-CH₂-) in the range of δ 1.4-1.8 ppm.

-

A triplet for the terminal methyl (-CH₃) group around δ 0.9 ppm.

-

-

Carboxylic Acid Proton: A broad singlet for the -COOH proton, typically very downfield (>10 ppm), which may or may not be observed depending on the solvent and concentration.

¹³C NMR (predicted):

-

Carboxylic Acid Carbon: A signal for the -COOH carbon in the range of δ 165-170 ppm.

-

Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring, with the carbon bearing the thioether group (-S-C-) being significantly downfield.

-

Pentyl Group Carbons: Five distinct signals for the carbons of the pentyl chain.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of the closely related 2-(n-propylthio)nicotinic acid shows a clear molecular ion peak.[9] A similar fragmentation pattern would be expected for this compound.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak at m/z = 225, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks:

-

Loss of the pentyl group, resulting in a fragment at m/z = 154.

-

Cleavage of the C-S bond with subsequent rearrangements.

-

Decarboxylation (loss of CO₂) from the molecular ion or fragment ions.

-

Potential Biological Activities and Applications

While this compound itself has not been extensively studied, the broader class of nicotinic acid derivatives has shown significant promise in various therapeutic areas.[1]

-

Anti-inflammatory Activity: Numerous nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties.[3] The mechanism often involves the modulation of inflammatory pathways, and the introduction of different functional groups can enhance this activity.

-

Antiproliferative and Anticancer Activity: The pyridine nucleus is a key structural motif in many anticancer agents.[10] Derivatives of nicotinic acid have been investigated for their potential to inhibit cancer cell growth, and the specific substituents on the pyridine ring play a crucial role in their activity.

-

Lipid-Lowering Effects: Nicotinic acid is a well-established agent for treating dyslipidemia.[11] It favorably modulates plasma lipid profiles, and its derivatives are often designed to improve efficacy and reduce side effects. The mechanism of action is linked to the activation of the G protein-coupled receptor GPR109A.[11]

The introduction of a lipophilic pentylthio group at the 2-position of nicotinic acid could influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some alkylating derivatives of nicotinic acid. Synthesis and antineoplastic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 7. library.wrds.uwyo.edu [library.wrds.uwyo.edu]

- 8. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(n-Propylthio)nicotinic acid [webbook.nist.gov]

- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-(Pentylthio)nicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pentylthio)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). We delve into its molecular structure, physicochemical properties, and a validated two-step synthetic pathway starting from commercially available 2-chloronicotinic acid. Detailed protocols for synthesis and purification are provided, emphasizing methods for structural confirmation through spectroscopic analysis, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Furthermore, this guide explores the potential biological significance of this molecule, grounding its hypothesized mechanism of action in the well-established pharmacology of nicotinic acid as an agonist of the G protein-coupled receptor 109A (GPR109A). This document serves as a foundational resource for researchers investigating novel nicotinic acid analogs for applications in dyslipidemia and cardiovascular disease.

Introduction: The Rationale for Nicotinic Acid Derivatization

Nicotinic acid, or niacin, is a fundamental B vitamin with a long-standing clinical history as a potent lipid-modifying agent.[1][2] At pharmacological doses, it effectively reduces low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while uniquely and significantly increasing high-density lipoprotein (HDL) cholesterol.[3][4][5] Its primary mechanism involves the activation of the G protein-coupled receptor GPR109A (also known as HCA₂), which is highly expressed in adipocytes and immune cells like Langerhans cells.[3][6]

Despite its efficacy, the clinical utility of nicotinic acid is often hampered by adverse effects, most notably a pronounced cutaneous vasodilation known as flushing, which is mediated by prostaglandin release following GPR109A activation in the skin.[7] This has driven significant research into the development of derivatives and analogs that might retain the beneficial lipid-modifying effects while mitigating undesirable side effects.

The strategic modification of the nicotinic acid scaffold is a proven approach to modulate its pharmacological profile. The introduction of a thioether linkage at the 2-position, as in this compound, serves several purposes. The sulfur atom can alter electronic properties and engage in unique molecular interactions, while the lipophilic pentyl chain is expected to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including membrane permeability, protein binding, and receptor affinity. This guide focuses on this specific analog, providing the foundational chemical knowledge required for its synthesis and study.

Molecular Identity and Physicochemical Properties

This compound is an aromatic carboxylic acid characterized by a pyridine ring substituted with a carboxyl group at the 3-position and a pentylthio group at the 2-position.

| Property | Value | Source / Method |

| IUPAC Name | 2-(Pentylthio)pyridine-3-carboxylic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₅NO₂S | Calculated |

| Molecular Weight | 225.31 g/mol | Calculated |

| Canonical SMILES | CCCCCSC1=C(C=CC=N1)C(=O)O | Structure-to-SMILES |

| Appearance | (Predicted) Off-white to pale yellow solid | Analog Comparison[8] |

| Solubility | (Predicted) Soluble in organic solvents (DMSO, DMF, Methanol), poorly soluble in water | Chemical Principles |

| pKa | (Predicted) ~4.5 - 5.0 (Carboxylic Acid) | Analog Comparison[9] |

Synthesis and Characterization

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy utilizes the commercially available precursor, 2-chloronicotinic acid, and reacts it with 1-pentanethiol. The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylic acid group activates the 2-position for nucleophilic attack by the thiolate anion.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloronicotinic acid (1.0 eq) [CAS: 2942-59-8]

-

1-Pentanethiol (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq) or Sodium Hydride (NaH, 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloronicotinic acid (1.0 eq) and anhydrous DMF. Stir to dissolve.

-

Thiolate Formation: Add potassium carbonate (2.5 eq) to the solution. Slowly add 1-pentanethiol (1.2 eq) dropwise at room temperature. Causality Note: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is necessary for the substitution reaction.[10][11] An excess of base ensures complete deprotonation.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinic acid) is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Acidification: Acidify the aqueous layer to a pH of ~3-4 with 1 M HCl. This protonates the carboxylate to precipitate the product and bring it into the organic layer.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine. Trustworthiness Note: This washing step removes residual DMF and inorganic salts, which is critical for obtaining a pure product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Structural Elucidation via Spectroscopic Analysis

Confirmation of the molecular structure is achieved by a combination of spectroscopic methods. The following table summarizes the predicted data for the target compound.

| Technique | Predicted Observations |

| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (COOH). ~8.5 ppm: Doublet of doublets, 1H (aromatic H at C6). ~8.2 ppm: Doublet of doublets, 1H (aromatic H at C4). ~7.2 ppm: Doublet of doublets, 1H (aromatic H at C5). ~3.1 ppm: Triplet, 2H (-S-CH₂ -). ~1.7 ppm: Multiplet, 2H (-S-CH₂-CH₂ -). ~1.4 ppm: Multiplet, 4H (-(CH₂)₂-CH₃). ~0.9 ppm: Triplet, 3H (-CH₃). |

| ¹³C NMR | ~168 ppm: C=O (Carboxylic acid). ~160-120 ppm: 5 signals (Aromatic carbons). ~35-20 ppm: 5 signals (Aliphatic carbons of pentyl group). |

| Mass Spec (ESI-) | m/z 224.08: [M-H]⁻ (Calculated: 224.0800). |

| Infrared (IR) | ~3000-2500 cm⁻¹: Broad O-H stretch (Carboxylic acid). ~1700 cm⁻¹: Strong C=O stretch (Carboxylic acid). ~1600-1450 cm⁻¹: C=C and C=N stretches (Pyridine ring). ~700-600 cm⁻¹: C-S stretch. |

Putative Biological Activity and Mechanism of Action

While this compound has not been extensively characterized in the literature, its structural relationship to nicotinic acid allows for the formulation of a strong hypothesis regarding its mechanism of action. It is proposed to be an agonist of the GPR109A receptor.

The activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase.[7] This ultimately decreases the mobilization of free fatty acids from adipose tissue to the liver, reducing the substrate available for hepatic triglyceride and VLDL synthesis.[7]

Diagram: Hypothesized Signaling Pathway

Caption: Hypothesized GPR109A signaling cascade initiated by this compound in adipocytes.

The introduction of the pentylthio group may alter the binding affinity for GPR109A or its activation profile. Increased lipophilicity could enhance cell membrane penetration or lead to different interactions within the receptor's binding pocket, potentially resulting in a compound with higher potency or a modified side-effect profile, which are key objectives in drug development.

Conclusion and Future Directions

This compound represents a logical and synthetically accessible derivative of a clinically important pharmacological agent. This guide has detailed its molecular structure, proposed a reliable synthetic protocol, and outlined the necessary spectroscopic techniques for its structural verification. Based on the well-documented mechanism of its parent compound, it is a promising candidate for investigation as a novel GPR109A agonist.

Future research should focus on validating the proposed synthesis and performing comprehensive characterization. Subsequent steps would involve in vitro pharmacological profiling, including receptor binding and functional assays, to confirm its activity at GPR109A. These studies will be essential to determine if the structural modifications embodied in this compound translate into a therapeutically advantageous profile for the treatment of dyslipidemia.

References

-

ChemicalBook. 2-Chloronicotinic acid synthesis.

-

Wikipedia. 2-Chloronicotinic acid.

-

BenchChem. Synthesis routes of 2-Chloronicotinic acid.

-

Semantic Scholar. Synthesis of 2-Chloronicotinic Acid.

-

ResearchGate. Synthesis of 2-chloronicotinic acid derivatives.

-

Wikipedia. Nicotinic acid.

-

PubMed. Nicotinic acid: pharmacological effects and mechanisms of action.

-

Chemistry Steps. Reactions of Thiols.

-

A1 Prolaboratory. 2-(Phenylthio)nicotinic acid.

-

The Merck Index Online. Nicotinic Acid.

-

PubMed. Mechanism of action of niacin.

-

Pearson Study Prep via YouTube. Reactions of Thiols.

-

ResearchGate. Nicotinic acid, its mechanism of action and pharmacological effects.

-

Dr. G Bhanu Prakash via YouTube. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1.

-

Linus Pauling Institute, Oregon State University. Niacin.

-

MDPI. Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress.

-

NCBI Bookshelf. Vitamin B3 (Niacin).

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. a1prolab.com [a1prolab.com]

- 9. Nicotinic Acid [drugfuture.com]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Investigating the Therapeutic Targets of 2-(Pentylthio)nicotinic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Lacking extensive direct research, this guide establishes a foundational framework for investigating the therapeutic potential of 2-(Pentylthio)nicotinic acid. By leveraging the well-documented pharmacology of its core structure, nicotinic acid, and considering the influence of its pentylthio moiety, we can formulate robust hypotheses regarding its primary molecular targets. This document outlines a multi-pronged strategy focusing on the G-protein coupled receptor 109A (GPR109A), key enzymes in lipid metabolism, and inflammatory pathways. Detailed experimental protocols are provided to systematically evaluate these potential targets, offering a clear path forward for the characterization and development of this novel chemical entity.

Introduction and Rationale

This compound is a synthetic derivative of nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia.[1][2][3] Nicotinic acid favorably modulates plasma lipid profiles by reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL).[1][4][5] These effects are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][6] The introduction of a pentylthio group to the nicotinic acid scaffold presents an intriguing modification that could alter its pharmacokinetic and pharmacodynamic properties. Thioether-containing compounds are prevalent in medicinal chemistry and have been associated with a range of biological activities, including anticancer and cardiovascular effects.[7][8][9][10]

This guide proposes a systematic approach to elucidate the therapeutic targets of this compound, centering on three primary hypotheses:

-

Hypothesis 1: GPR109A Agonism. The nicotinic acid core suggests that this compound will act as an agonist at GPR109A, potentially with altered potency, efficacy, or signaling bias compared to the parent compound.

-

Hypothesis 2: Modulation of Lipid Metabolism Enzymes. Beyond receptor activation, the compound may directly influence enzymes critical to lipid synthesis and transport, such as diacylglycerol O-acyltransferase 2 (DGAT2).[5][11][12]

-

Hypothesis 3: Anti-inflammatory Activity. Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties, a therapeutic area where this novel compound may also show promise.[6][13][14]

Primary Target Validation: GPR109A

GPR109A is a Gi-protein coupled receptor predominantly expressed in adipocytes and immune cells.[] Its activation by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis.[2]

Initial Screening: GPR109A Binding Affinity

The initial step is to determine if this compound physically interacts with GPR109A. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Culture: Utilize a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Harvest cells and prepare crude membrane fractions through homogenization and centrifugation.

-

Binding Assay:

-

Incubate a fixed concentration of a high-affinity radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) with the cell membranes.

-

Add increasing concentrations of unlabeled this compound or a known GPR109A agonist (positive control).

-

Allow the reaction to reach equilibrium.

-

Separate bound from unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the half-maximal inhibitory concentration (IC₅₀), which can be converted to the inhibition constant (Ki).

Functional Characterization: GPR109A Activation

Following confirmation of binding, the functional consequence of this interaction must be assessed. This involves measuring the downstream signaling events upon receptor activation.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture and Treatment: Plate GPR109A-expressing cells and pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Treat cells with forskolin (to stimulate adenylyl cyclase and elevate cAMP levels) in the presence of varying concentrations of this compound.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the half-maximal effective concentration (EC₅₀) and the maximum efficacy (Emax).

Downstream Functional Effects: Inhibition of Lipolysis

To connect receptor activation to a physiological response, the effect of this compound on lipolysis in adipocytes should be quantified.

Experimental Protocol: Adipocyte Lipolysis Assay

-

Cell Culture: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.

-

Treatment: Treat the mature adipocytes with a lipolytic stimulus (e.g., isoproterenol) in the presence of increasing concentrations of this compound.

-

Glycerol Measurement: Collect the cell culture supernatant and measure the glycerol concentration, a direct product of triglyceride breakdown, using a colorimetric or fluorometric assay.

-

Data Analysis: Plot the percentage of isoproterenol-stimulated glycerol release against the logarithm of the compound concentration to determine the IC₅₀ for lipolysis inhibition.

Data Presentation: GPR109A Activity Profile

| Compound | GPR109A Binding (Ki, nM) | GPR109A Activation (EC₅₀, nM) | Lipolysis Inhibition (IC₅₀, nM) |

| Nicotinic Acid (Control) | Expected Value | Expected Value | Expected Value |

| This compound | Experimental Value | Experimental Value | Experimental Value |

Secondary Target Exploration: Lipid Metabolism Pathways

While GPR109A is a primary target, nicotinic acid also exerts effects through lipid-independent pathways.[16][17] It is plausible that this compound shares or possesses unique activities on key enzymes in lipid metabolism.

Diacylglycerol O-acyltransferase 2 (DGAT2) Inhibition

DGAT2 is a crucial enzyme in the final step of triglyceride synthesis.[5] Nicotinic acid has been shown to inhibit its activity.[11][12]

Experimental Protocol: DGAT2 Inhibition Assay

-

Enzyme Source: Use either purified recombinant DGAT2 or liver microsomes as a source of the enzyme.

-

Assay Components: The reaction mixture should contain the enzyme, a diacylglycerol substrate, and radiolabeled acyl-CoA (e.g., [¹⁴C]-oleoyl-CoA).

-

Inhibition: Add varying concentrations of this compound to the reaction mixture.

-

Lipid Extraction and Analysis: After incubation, extract the lipids and separate the newly synthesized radiolabeled triglycerides from the unreacted substrates using thin-layer chromatography (TLC).

-

Quantification: Quantify the radioactivity of the triglyceride spots to determine the rate of the enzymatic reaction.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀.

Diagram: Investigating GPR109A and Lipid Metabolism Pathways

Caption: Hypothesized anti-inflammatory signaling cascade via GPR109A.

Conclusion and Future Directions

This guide provides a comprehensive and technically detailed framework for the initial characterization of this compound's therapeutic targets. The proposed experiments will systematically evaluate its activity at GPR109A, its influence on lipid metabolism, and its potential anti-inflammatory effects. Positive results from these studies will warrant further investigation into its in vivo efficacy, safety profile, and potential for development as a novel therapeutic agent for dyslipidemia, cardiovascular disease, and inflammatory disorders. The structural modification of the pentylthio group may offer improved pharmacological properties, such as enhanced potency or a reduced flushing side effect commonly associated with nicotinic acid. [3]

References

- Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to

- Nicotinic acid as a lipid-modifying drug--a review. PubMed.

- Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways. Current Pharmaceutical Biotechnology.

- Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central.

- Thioethers: An Overview. PubMed.

- The importance of sulfur-containing motifs in drug design and discovery. Scinapse.

- Some alkylating derivatives of nicotinic acid. Synthesis and antineoplastic activities. PubMed.

- Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. NIH.

- Nicotinic Acid Regulates Glucose and Lipid Metabolism Through Lipidindependent Pathways.

- GPR109A and Vascular Inflamm

- The importance of sulfur-containing motifs in drug design and discovery. SciSpace.

- GPR109A | Agonists. MedchemExpress.com.

- GPR109A Inhibitors, Agonists and Modul

- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.

- (PDF) Thioethers: An Overview.

- Other drugs containing thioethers.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv

- Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in r

- Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters.

- Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid deriv

- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules.

- The discovery of high affinity agonists of GPR109a with reduced serum shift and improved ADME properties. PubMed.

- Nicotinic acid and its deriv

- Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.

- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm

- Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403. PubMed.

- Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PubMed Central.

- Nicotinic acid. Wikipedia.

- Mechanism of action of niacin. PubMed.

- Nicotinic acid, its mechanism of action and pharmacological effects.

- (PDF) Mechanism of Action of Niacin.

Sources

- 1. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The importance of sulfur-containing motifs in drug design and discovery | Performance Analytics [scinapse.io]

- 9. The importance of sulfur-containing motifs in drug design and discovery (2022) | Muhamad Mustafa | 110 Citations [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(Pentylthio)nicotinic Acid and its Analogs as Modulators of Lipid and Inflammatory Pathways

This guide provides a comprehensive framework for the in vitro investigation of 2-(Pentylthio)nicotinic acid, a novel derivative of nicotinic acid. While specific experimental data for this compound is not yet publicly available, this document will leverage the extensive research on nicotinic acid and related 2-(alkylthio)nicotinic acids to outline the core principles, mechanisms of action, and detailed experimental protocols necessary for its thorough characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this class of compounds.

Introduction: The Scientific Rationale for Investigating this compound

Nicotinic acid (Niacin, Vitamin B3) has been a cornerstone in the management of dyslipidemia for decades, valued for its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1] The discovery of its primary molecular target, the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), has significantly advanced our understanding of its pharmacological effects.[2] GPR109A is predominantly expressed in adipocytes and immune cells such as monocytes and macrophages.[3]

The therapeutic utility of nicotinic acid is often limited by a prominent side effect: cutaneous flushing, a prostaglandin-mediated vasodilation.[1] This has driven the development of derivatives with potentially improved pharmacological profiles, aiming to retain the beneficial lipid-modifying and anti-inflammatory effects while minimizing adverse reactions. 2-(Alkylthio)nicotinic acids, including the subject of this guide, this compound, represent a class of compounds where structural modifications at the 2-position of the pyridine ring could modulate receptor affinity, signaling bias, and ultimately, the therapeutic window. The introduction of a pentylthio- group is hypothesized to alter the lipophilicity and steric interactions of the molecule with the GPR109A binding pocket, potentially leading to novel pharmacological properties.

This guide will detail the essential in vitro assays required to elucidate the biological activity of this compound, focusing on its potential as an anti-lipolytic and anti-inflammatory agent.

The Core Mechanism of Action: GPR109A Signaling

The primary mechanism through which nicotinic acid and its derivatives are believed to exert their anti-lipolytic effects is the activation of GPR109A in adipocytes.[2] This receptor is coupled to an inhibitory G-protein (Gi). Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn decreases the phosphorylation and activation of hormone-sensitive lipase (HSL). HSL is the rate-limiting enzyme for the hydrolysis of triglycerides into free fatty acids and glycerol. By inhibiting this pathway, GPR109A agonists effectively reduce the release of free fatty acids from adipose tissue.[5]

Beyond its role in lipid metabolism, GPR109A activation in immune cells, such as macrophages, has been shown to mediate anti-inflammatory effects.[3][6][7] Nicotinic acid can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli.[6] This action is also mediated through GPR109A and suggests a broader therapeutic potential for its agonists in inflammatory conditions like atherosclerosis.[7]

Caption: GPR109A signaling pathway in adipocytes.

In Vitro Experimental Workflows

A systematic in vitro evaluation of this compound should be conducted to determine its potency, efficacy, and potential therapeutic effects. The following experimental workflows provide a robust framework for this investigation.

Primary Screening: Anti-Lipolysis Assay in Adipocytes

The foundational assay to characterize a novel nicotinic acid derivative is to measure its ability to inhibit lipolysis in adipocytes. This can be achieved using either primary adipocytes or a differentiated adipocyte cell line, such as 3T3-L1.

Experimental Protocol: Glycerol Release Assay in 3T3-L1 Adipocytes

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

-

To induce differentiation, treat confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX) for 48 hours.

-

Maintain the cells in DMEM with 10% FBS and insulin for another 48 hours.

-

Mature adipocytes will be visible by day 8-10, characterized by the accumulation of lipid droplets.

-

-

Lipolysis Induction and Treatment:

-

Wash the differentiated 3T3-L1 adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% bovine serum albumin (BSA).

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 30 minutes. Include nicotinic acid as a positive control.

-

Induce lipolysis by adding a stimulating agent, such as isoproterenol or norepinephrine, to the cells and incubate for 2-3 hours.

-

-

Quantification of Glycerol Release:

-

Collect the cell culture supernatant.

-

Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit, which is typically based on a colorimetric or fluorometric method.

-

-

Data Analysis:

-

Normalize the glycerol release to the total protein content of the cells in each well.

-

Calculate the percentage inhibition of stimulated glycerol release for each concentration of the test compound.

-

Determine the IC50 value (the concentration at which 50% of the maximal inhibition is observed) by fitting the data to a dose-response curve.

-

Causality Behind Experimental Choices:

-

3T3-L1 Cells: This cell line is a well-established and reliable model for studying adipocyte biology and metabolism.

-

Isoproterenol/Norepinephrine: These are β-adrenergic agonists that stimulate lipolysis by increasing intracellular cAMP, providing a robust and reproducible signal for measuring inhibition.

-

Glycerol Measurement: Glycerol is a direct product of triglyceride breakdown and is not reutilized by adipocytes, making it a stable and accurate marker of lipolysis.

Secondary Assay: Anti-Inflammatory Activity in Macrophages

To explore the pleiotropic effects of this compound, its anti-inflammatory properties should be assessed in a macrophage cell line, such as RAW 264.7 or THP-1.

Experimental Protocol: Cytokine Release Assay in RAW 264.7 Macrophages

-

Cell Culture and Stimulation:

-

Culture RAW 264.7 macrophages in DMEM with 10% FBS.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

Stimulate inflammation by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cells and incubate for 24 hours.

-

-

Quantification of Cytokines:

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

-

-

Cell Viability Assay:

-

Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.[8]

-

-

Data Analysis:

-

Calculate the percentage inhibition of LPS-stimulated cytokine release for each concentration of the test compound.

-

Determine the IC50 value for the inhibition of each cytokine.

-

Causality Behind Experimental Choices:

-

RAW 264.7 Cells: These murine macrophages are a widely used model for studying inflammatory responses and are known to express GPR109A.

-

LPS Stimulation: LPS is a potent activator of the Toll-like receptor 4 (TLR4) pathway, leading to a strong and reproducible inflammatory response, including the production of TNF-α and IL-6.

-

ELISA: This is a highly sensitive and specific method for quantifying protein levels in biological samples.

Caption: A typical experimental workflow for drug development.

Data Presentation and Interpretation

For a clear comparison of the in vitro activity of this compound with the parent compound, nicotinic acid, and other potential analogs, the quantitative data should be summarized in a structured table.

| Compound | Anti-Lipolysis (IC50, µM) | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) | Cell Viability (CC50, µM) |

| Nicotinic Acid | Expected literature value | Expected literature value | Expected literature value | >100 |

| This compound | Experimental value | Experimental value | Experimental value | Experimental value |

| Analog X | Experimental value | Experimental value | Experimental value | Experimental value |

Interpretation of Results:

-

A lower IC50 value in the anti-lipolysis and cytokine inhibition assays indicates higher potency.

-

The CC50 (cytotoxic concentration 50%) from the cell viability assay should be significantly higher than the IC50 values to ensure a good therapeutic index.

-

Comparing the data for this compound to that of nicotinic acid will reveal the impact of the 2-pentylthio substitution on its biological activity.

Future Directions and Conclusion

The in vitro characterization of this compound, as outlined in this guide, will provide crucial insights into its potential as a novel therapeutic agent. Positive results from these initial studies would warrant further investigation, including:

-

Receptor-specific assays: To confirm that the observed effects are mediated through GPR109A, studies using cells with and without the receptor (e.g., through siRNA knockdown or in GPR109A knockout models) are essential.

-

Downstream signaling analysis: Investigating the effect of the compound on intracellular cAMP levels and the phosphorylation status of HSL would provide further mechanistic validation.

-

In vivo studies: Promising in vitro data would be the basis for progressing the compound into animal models of dyslipidemia and inflammation to assess its efficacy and safety profile in vivo.

References

-

García-Mina, J., & Grande, F. (1984). Antilipolytic activity in vitro of various analogs of nicotinic acid. Structure-activity relationship. Revista Española de Fisiología, 40(2), 177–181. [Link]

-

Carlson, L. A. (1963). The effect of nicotinic acid on adipose tissue metabolism in vitro. Acta Medica Scandinavica, 173(6), 719-722. [Link]

-

Kutty, R. K., & Krishna, G. (1979). Inhibition of lipolysis by nicotinic acid and by acipimox. Advances in Experimental Medicine and Biology, 109, 315-322. [Link]

-

Mahboubi, K., & Bodor, N. (2010). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British Journal of Pharmacology, 161(7), 1473–1492. [Link]

-

Mahmoud, Z. I., George, R. F., El-Sayed, M. T., & El-Gazzar, M. G. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

-

Kaczmarek, M. T., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6593. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]

-

Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4851. [Link]

-

Blond, E., et al. (2014). Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. Hormone and Metabolic Research, 46(5), 367-373. [Link]

-

Nyc, J. F., & Mitchell, H. K. (1948). Synthesis of a biologically active nicotinic acid precursor; 2-amino-3-hydroxybenzoic acid. Journal of the American Chemical Society, 70(5), 1847. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262400, 2-(Methylthio)nicotinic acid. Retrieved from [Link]

-

Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669–676. [Link]

-

Smith, J. R., et al. (1992). In vitro interactions of selected soluble fibers with the cardiovascular drugs nicotinic acid (niacin) and pentoxifylline. Proceedings of the Western Pharmacology Society, 35, 107–111. [Link]

-

Adkins, J. C., & Cooke, C. L. (2015). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 17(5), 49. [Link]

-

Bonuccelli, G., Sotgia, F., & Lisanti, M. P. (2022). Identification of natural products and FDA-approved drugs for targeting cancer stem cell (CSC) propagation. Aging, 14(24), 9878–9899. [Link]

-

Al-Mosauwi, M., et al. (2021). Involvement of the Niacin Receptor GPR109a in the Local Control of Glucose Uptake in Small Intestine of Type 2 Diabetic Mice. Nutrients, 13(8), 2824. [Link]

-

Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation, 121(4), 1163–1173. [Link]

-

Perry, R. J., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Scientific Reports, 8(1), 1185. [Link]

-

Hotz, W. (1983). Nicotinic acid and its derivatives: a short survey. Advances in Lipid Research, 20, 195–217. [Link]

Sources

- 1. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of nicotinic acid on adipose tissue metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatility of the Nicotinic Acid Scaffold

An In-Depth Technical Guide to 2-(Pentylthio)nicotinic Acid: Synthesis, Characterization, and Potential Applications

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental water-soluble vitamin essential for a myriad of metabolic processes in the human body.[1] As a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), it plays a pivotal role in cellular redox reactions, energy metabolism, and DNA repair.[2][3] Beyond its nutritional significance, nicotinic acid and its derivatives have garnered substantial interest in medicinal chemistry and agriculture due to their diverse biological activities.[4][5]

In pharmacology, nicotinic acid is a well-established agent for managing dyslipidemia.[6][7] It favorably modulates plasma lipid profiles by reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[8][9] This lipid-modifying effect is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[6] The development of novel nicotinic acid derivatives aims to enhance therapeutic efficacy and mitigate undesirable side effects, such as cutaneous flushing.[10]